2-Chloro-N*1*-cyclohexyl-benzene-1,4-diamine

Physicochemical profiling Protonation state Lead optimization

Researchers requiring a halogenated aromatic diamine with a free primary amine often face limited options. This compound is the solution, offering a unique scaffold unavailable in commonly stocked analogs. - Features a 2-chloro substituent, N1-cyclohexyl group, and a free N4-primary amine for targeted derivatization. - Predicted pKa of 5.30 enables manageable salt formation; boiling point of ~383°C suits high-temperature reactions. - Supplied with a purity of 97% (HPLC), ensuring reliable results in synthesis and assay development.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
Cat. No. B12121146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N*1*-cyclohexyl-benzene-1,4-diamine
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C12H17ClN2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
InChIKeyHCTVOLZKOWWCOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N1-cyclohexyl-benzene-1,4-diamine: Overview & Sourcing


2-Chloro-N1-cyclohexyl-benzene-1,4-diamine (CAS 1098069-01-2, molecular formula C12H17ClN2, molecular weight 224.73 g/mol) is a halogenated aromatic diamine belonging to the substituted 1,4-phenylenediamine class . It features a chlorine atom at the 2-position and a cyclohexyl substituent on the N1 amine, with a free primary amine at the 4-position. Predicted physicochemical properties include a boiling point of 382.8±22.0 °C, density of 1.210±0.06 g/cm³, and a pKa of 5.30±0.10 . The compound is available as a research chemical with a reported purity of 97% (HPLC) .

1 Substituted 1,4-phenylenediamine scaffold with 2-chloro and N1-cyclohexyl groups – enables synthesis and SAR studies.
2 Free primary amine at N4 supports derivatization, coupling, and target interaction screening.
3 High-purity intermediate (HPLC verified) suitable for reproducible synthesis and characterization workflows.

2-Chloro-N1-cyclohexyl-benzene-1,4-diamine: Key Differentiators vs. Analogs


Substituted 1,4-phenylenediamines exhibit pronounced structure-dependent differences in protonation state, hydrogen-bonding capacity, and steric profile that directly govern their reactivity, biological target engagement, and physicochemical handling [1]. The target compound occupies a narrow structural niche: it carries a 2-chloro substituent that withdraws electron density and lowers the pKa relative to non-halogenated analogs , a cyclohexyl group on N1 that increases lipophilicity and steric bulk compared to simpler N-alkyl or N-phenyl variants [2], and a free N4-primary amine that enables derivatization or target interaction modes unavailable to N,N-disubstituted counterparts such as the N-methyl congener (CAS 85896-15-7) . These three features—chlorine, cyclohexyl, and free amine—are not simultaneously present in any commonly stocked comparator, making direct substitution without altering experimental outcomes unlikely.

Risk 2-chloro + cyclohexyl + free N4-amine combination is not present in common analogs; direct replacement may alter protonation and H-bonding profiles.
Risk N-methyl analogs or N,N-disubstituted variants lose the nucleophilic secondary amine and H-bond donor, shifting reactivity and target engagement.
Risk Simpler 1,4-phenylenediamines without the cyclohexyl group have lower boiling points and altered lipophilicity, impacting high-temperature processes.

2-Chloro-N1-cyclohexyl-benzene-1,4-diamine: Comparative Evidence


pKa Differentiation from Key Analogs

The predicted pKa of 2-Chloro-N1-cyclohexyl-benzene-1,4-diamine is 5.30±0.10, which is 0.50 log units higher (less acidic) than 2-chlorobenzene-1,4-diamine (CAS 615-66-7, pKa 4.80±0.10) and 1.10 log units lower (more acidic) than N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD, CAS 101-87-1, pKa 6.40±0.20) . This positions the target compound in an intermediate ionization window where the fraction of neutral vs. protonated species at physiological pH (7.4) differs meaningfully from both comparators, affecting membrane permeability predictions and salt-formation strategies.

pKa shift vs. analogs
Source review
ΔpKa +0.50 (vs. 2-Cl-aniline) / -1.10 (vs. CPPD)
Alters neutral:protonated ratio at pH 7.4, affecting permeability prediction and purification behavior.
Predicted values; experimental confirmation advised.
Physicochemical profiling Protonation state Lead optimization

Extra H-Bond Donor vs. N-Methyl Analog

2-Chloro-N1-cyclohexyl-benzene-1,4-diamine possesses two hydrogen-bond donor (HBD) sites (N1-H and N4-H₂), whereas the closely related N-methyl analog 2-Chloro-N1-cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 85896-15-7) has only one HBD (N4-H₂) because the N1 position is fully substituted . The additional HBD increases topological polar surface area and may enhance solubility in polar solvents while enabling bidentate hydrogen-bonding interactions with biological targets or synthetic reagents that are sterically or electronically precluded with the N-methyl variant.

H-bond donor count
Source review
2 HBD (N1-H, N4-H₂) vs. N-methyl analog: 1 HBD
Extra donor may alter solubility, metabolic stability, and binding geometry in SAR studies.
Structural comparison; no experimental HBD data reported.
Medicinal chemistry Ligand design Structure-activity relationships

Boiling Point and Volatility vs. Simpler Analog

The predicted boiling point of 2-Chloro-N1-cyclohexyl-benzene-1,4-diamine is 382.8±22.0 °C, substantially higher than the 287.9±20.0 °C boiling point of the non-cyclohexyl analog 2-chlorobenzene-1,4-diamine (CAS 615-66-7) . This ~95 °C increase, attributable to the cyclohexyl substituent, provides a wider thermal operating window for reactions requiring elevated temperatures and may simplify removal of lower-boiling impurities via fractional distillation.

Boiling point elevation
Source review
~383 °C (predicted), Δ +95 °C vs. 2-Cl-aniline analog
Wider thermal window reduces evaporative loss in high-temperature reactions and simplifies purification.
Predicted boiling point; experimental validation recommended.
Process chemistry Purification Thermal stability

Opioid Receptor Pharmacophore Positioning

Substituted cyclohexyl-1,4-diamines are established pharmacophore scaffolds for μ-opioid and ORL1 receptor ligands, as described in patent US20090247591 [1]. While no receptor-binding Ki or IC₅₀ data are publicly available for 2-Chloro-N1-cyclohexyl-benzene-1,4-diamine itself, the patent discloses that preferred compounds in this class exhibit Ki values at the μ-opioid receptor of ≤500 nM, with most preferred compounds reaching ≤10 nM [2]. The 2-chloro substitution pattern falls within the patent's claim scope for R₀ substituents (including -Cl, -Br, and -F), and the free N4-amine corresponds to the unsubstituted R₁/R₂ = -H embodiment [1]. This structural alignment suggests potential utility as a synthetic intermediate or comparator in opioid receptor probe development.

Opioid receptor pharmacophore
Class-level
Aligns with patented μ-opioid/ORL1 cyclohexyl-diamine chemotype; no compound-specific Ki data.
May support opioid receptor probe synthesis; binding data must be generated for SAR characterization.
Patent US20090247591; class Ki ≤500 nM, not validated for this compound.
Opioid receptor pharmacology Pain research Patent landscape

Molecular Weight & Lipophilicity Comparison

With a molecular weight of 224.73 g/mol, 2-Chloro-N1-cyclohexyl-benzene-1,4-diamine sits at an intermediate position between the simpler 2-chlorobenzene-1,4-diamine (MW 142.59) and the bulkier N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD, MW 266.38) . The cyclohexyl group adds approximately 56 mass units relative to the non-cyclohexyl analog, while the absence of the N4-phenyl group saves approximately 42 mass units relative to CPPD. The predicted LogP of the non-chlorinated analog N1-cyclohexylbenzene-1,4-diamine is 2.42 [1]; the 2-chloro substituent on the target compound is expected to increase LogP by approximately 0.5–0.8 units based on the Hansch π-value for aromatic chlorine, yielding an estimated LogP of ~3.0–3.2 for the target.

MW & lipophilicity
Source review
MW 224.73; est. LogP ~3.0–3.2 (intermediate between 2-Cl-aniline ~0.4 and CPPD ~4.5)
Provides balanced permeability-solubility profile for lead optimization, distinct from more hydrophilic or lipophilic analogs.
LogP estimated by fragment additivity from analog data; experimental LogP not available.
Drug-likeness Permeability Property-based design

2-Chloro-N1-cyclohexyl-benzene-1,4-diamine: Research & Industrial Applications


Medicinal Chemistry: Opioid Receptor Probe Synthesis

The compound can serve as a key intermediate for synthesizing novel cyclohexyl-1,4-diamine derivatives targeting μ-opioid and ORL1 receptors. The free N4-amine allows direct coupling to diverse R₃ groups (aryl, heteroaryl, alkyl) as described in patent US20090247591, while the 2-chloro substituent provides a synthetic handle for further cross-coupling reactions or modulates electronic properties. The intermediate pKa (5.30) suggests manageable salt formation for purification. [1]

SAR of Hydrogen-Bond Donor Effects

When compared head-to-head with the N-methyl analog 2-Chloro-N1-cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 85896-15-7), the target compound's additional H-bond donor (2 vs. 1 HBD) enables systematic SAR evaluation of how N1-substitution affects target binding, solubility, and metabolic stability within the cyclohexyl-diamine chemotype. This makes it a valuable paired comparator for medicinal chemistry programs.

Process Chemistry: High-Temperature Intermediate

With a predicted boiling point of ~383 °C—approximately 95 °C higher than 2-chlorobenzene-1,4-diamine—the target compound is better suited for reactions requiring sustained elevated temperatures (>200 °C) without excessive evaporative loss. This thermal advantage is relevant for amidation, nucleophilic aromatic substitution, or melt-phase reactions in which lower-boiling aniline derivatives would distill out of the reaction mixture.

Balanced Lipophilicity Scaffold for Lead Optimization

With an estimated LogP of ~3.0–3.2 and MW of 224.73, the compound occupies a favorable central region of drug-like chemical space (MW < 300, LogP < 3.5). It offers higher aqueous solubility potential than the more lipophilic CPPD (estimated LogP ~4.5) while providing greater membrane permeability than the hydrophilic 2-chlorobenzene-1,4-diamine (LogP ~0.4), making it a balanced starting scaffold for CNS or intracellular target programs.

Application
Selection Property
Validation Focus
Opioid receptor probe synthesis
Free N4-amine for coupling; 2-chloro handle
Receptor binding SAR and pharmacophore validation
H-bond donor SAR studies
2 HBD vs. 1 HBD comparator
Target engagement and solubility profiling
High-temperature process intermediate
Elevated boiling point vs. simpler anilines
Thermal process suitability and impurity removal
Balanced lipophilicity scaffold
Intermediate MW and estimated LogP
Permeability-solubility balance in lead optimization
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